3-(Methylsulfanylmethyl)pyrrolidine
Description
Structure
3D Structure
Properties
CAS No. |
164666-08-4 |
|---|---|
Molecular Formula |
C6H13NS |
Molecular Weight |
131.24 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C6H13NS/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3 |
InChI Key |
DLRXQZPIZMUQQC-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1CCNC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylsulfanylmethyl Pyrrolidine and Its Stereoisomers
Established Synthetic Routes
Established routes to 3-(methylsulfanylmethyl)pyrrolidine typically involve the construction of the pyrrolidine (B122466) ring followed by the introduction of the methylsulfanylmethyl side chain, or the use of a pre-functionalized starting material that is then cyclized. These methods are generally robust and can be adapted for different scales of production.
Industrial Scale Preparations
On an industrial scale, the synthesis of pyrrolidine itself is often achieved through the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures (165–200 °C) and pressures (17–21 MPa), utilizing a metal oxide catalyst. prepchem.com For a substituted pyrrolidine like this compound, a multi-step process starting from readily available precursors would be more common.
A plausible industrial route could commence with a precursor such as N-protected 3-hydroxymethylpyrrolidine. This intermediate can be synthesized via the reduction of N-protected pyrrolidine-3-carboxylic acid derivatives. For instance, N-benzyl-2-pyrrolidone-3-carboxylic acid can be reduced with a strong reducing agent like lithium aluminium hydride (LiAlH₄) to yield N-benzyl-3-hydroxymethyl-pyrrolidine. google.com
The crucial step of introducing the sulfur-containing side chain can be accomplished through a two-step process from the hydroxyl group:
Activation of the Hydroxyl Group: The hydroxyl group of the N-protected 3-hydroxymethylpyrrolidine is converted into a good leaving group, such as a tosylate or a halide (e.g., chloride or bromide), by reacting it with p-toluenesulfonyl chloride or a halogenating agent (e.g., thionyl chloride), respectively.
Nucleophilic Substitution: The resulting activated intermediate is then subjected to a nucleophilic substitution reaction with a sulfur nucleophile. Sodium thiomethoxide (NaSMe) is an effective reagent for this transformation, displacing the leaving group to form the desired methylsulfanylmethyl side chain. nih.gov
Laboratory Scale Syntheses
In a laboratory setting, a variety of methods can be employed, often prioritizing flexibility and access to specific analogs over cost and scale. One common laboratory approach involves the use of readily available starting materials like L- or D-glutamic acid, which can be converted to chiral 3-substituted pyrrolidinone nucleoside analogs. nih.gov
A practical laboratory synthesis of this compound could mirror the industrial approach but with more flexibility in reagents and purification methods. A typical sequence would be:
Preparation of a Precursor: A key intermediate, such as N-protected 3-halomethylpyrrolidine, can be synthesized. For example, 1-substituted-Δ³-pyrroline can be reacted with a concentrated hydrogen halide solution to produce 1-substituted-3-halopyrrolidines. google.com
Introduction of the Side Chain: The N-protected 3-halomethylpyrrolidine can then undergo a nucleophilic substitution reaction with sodium thiomethoxide to introduce the methylsulfanylmethyl group. nih.gov Column chromatography is a common purification technique at this stage.
Deprotection: Removal of the N-protecting group under appropriate conditions yields the final product.
An alternative laboratory-scale synthesis could involve the preparation of (pyrrolidin-3-yl)methanethiol as an intermediate, followed by methylation. However, the direct synthesis of this thiol intermediate is less commonly described.
A patent for the synthesis of related compounds describes the preparation of N-protected 3-hydroxy-4-(methylthiomethyl)-pyrrolidine, highlighting the feasibility of introducing the methylthiomethyl group in the presence of other functionalities. google.com
Asymmetric Synthesis Approaches
The synthesis of specific stereoisomers of this compound requires the use of asymmetric methodologies. These approaches are crucial for the preparation of enantiomerically pure compounds, which are often required for pharmaceutical applications.
Zinc-Enolate Cyclization Strategies for Chiral Analogs (e.g., Prolinomethionines)
Amino-zinc-enolate cyclization is a powerful method for the asymmetric synthesis of 3-substituted prolines and their derivatives. nih.gov This strategy can be adapted to prepare chiral precursors for this compound. The general approach involves the intramolecular carbometalation of an N-alkenyl amino ester.
The key features of this methodology include:
Stereospecificity: The cyclization of terminally unsubstituted olefins typically leads to cis-3-substituted proline derivatives. In contrast, terminally substituted olefins can yield trans-3-substituted prolines. nih.gov
Chiral Control: The stereochemistry of the newly formed chiral centers is controlled by the use of a chiral auxiliary on the nitrogen atom.
Versatility: The resulting organozinc intermediate can be trapped with various electrophiles, allowing for the introduction of diverse side chains.
For the synthesis of a chiral precursor to this compound, one could envision a starting material where the side chain can be subsequently converted to the desired methylsulfanylmethyl group.
Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions for Functionalized Pyrrolidines
The metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly efficient and stereoselective method for constructing functionalized pyrrolidine rings. organic-chemistry.orgwikipedia.org This approach allows for the simultaneous formation of multiple stereocenters with high control.
The reaction typically involves:
Generation of an Azomethine Ylide: An imine derived from an amino acid ester is treated with a metal catalyst, often a copper(I) or silver(I) complex, to generate the azomethine ylide dipole.
Cycloaddition with a Dipolarophile: The ylide then reacts with an alkene (the dipolarophile) in a [3+2] cycloaddition to form the pyrrolidine ring.
Stereocontrol: The use of chiral ligands on the metal catalyst directs the enantioselectivity of the reaction, leading to highly enantioenriched pyrrolidine products. organic-chemistry.org
To synthesize a stereoisomer of this compound using this method, a dipolarophile containing a methylsulfanylmethyl group or a precursor to it would be required. The stereochemical outcome would be determined by the geometry of the azomethine ylide and the chiral catalyst used.
Asymmetric Variants of Pyrrolidinone Formation via Nitro-Mannich Reactions
Asymmetric nitro-Mannich reactions provide a powerful tool for the synthesis of chiral β-nitroamines, which are versatile precursors to various nitrogen-containing compounds, including pyrrolidinones. nih.gov A cascade reaction involving an asymmetric nitro-Mannich reaction followed by a subsequent cyclization can lead to highly functionalized and enantioenriched pyrrolidinones.
A typical sequence involves:
Asymmetric Nitro-Mannich Reaction: An imine is reacted with a nitroalkane in the presence of a chiral organocatalyst or a metal complex to produce a chiral β-nitroamine with high enantioselectivity. nih.govnih.gov
Cyclization: The resulting β-nitroamine can then undergo a reductive cyclization or a lactamization to form the pyrrolidinone ring.
For the synthesis of a chiral precursor to this compound, a nitroalkane bearing the desired side chain or a group that can be converted to it would be used. The stereochemistry of the final product would be dictated by the stereoselectivity of the initial nitro-Mannich reaction. For example, a one-pot nitro-Mannich/hydroamination cascade has been reported for the synthesis of trisubstituted pyrrolidine derivatives in good yields and with excellent diastereo- and enantioselectivities. nih.gov
Control of Stereochemistry and Diastereoselectivity in Pyrrolidine Synthesis
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. nih.gov Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of substituted pyrrolidines.
Asymmetric multicomponent reactions (MCRs) have emerged as a powerful tool for the diastereoselective synthesis of highly substituted pyrrolidines. nih.govacs.org For instance, the one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three stereogenic centers in a single operation with high diastereoselectivity. nih.gov The choice of Lewis acid and reaction conditions can significantly influence the outcome, with titanium tetrachloride (TiCl₄) promoting the formation of the pyrrolidine ring. nih.govacs.org The stereochemistry of the newly formed chiral centers can be rigorously determined using techniques like X-ray crystallography and NOESY experiments. nih.gov
Another approach involves the use of chiral auxiliaries. The N-tert-butanesulfinyl group, for example, can act as an effective chiral director in the 1,3-dipolar cycloaddition of 1-azadienes with azomethine ylides, leading to densely substituted pyrrolidines with high diastereoselectivity. acs.org Computational studies can be employed to understand the influence of the sulfinyl group on the stereochemical outcome. acs.org
Gold(I)-catalyzed intramolecular cycloadditions of allenes and alkenes, particularly with chiral phosphoramidite (B1245037) ligands, provide an enantioselective route to 3,4-substituted pyrrolidines. thieme-connect.com This method has been successfully applied to the formal synthesis of complex natural products. thieme-connect.com
Furthermore, the stereoselective synthesis of specific pyrrolidine-containing drug intermediates, such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, has been achieved through key transformations like catalytic asymmetric hydrogenation using chiral ruthenium complexes and S(_N)2 reactions with inversion of configuration. nih.gov
Table 1: Examples of Diastereoselective Pyrrolidine Synthesis
| Reaction Type | Reactants | Catalyst/Reagent | Key Features | Reference |
| Multicomponent Reaction | Optically active phenyldihydrofuran, N-tosyl imino ester, silane | TiCl₄ | Constructs up to three stereogenic centers diastereoselectively. | nih.govacs.org |
| 1,3-Dipolar Cycloaddition | Chiral N-tert-butanesulfinylazadienes, azomethine ylides | Ag₂CO₃ | High regio- and diastereoselectivity, up to four stereogenic centers. | acs.org |
| Intramolecular Cycloaddition | Allenes and alkenes | Gold(I)-phosphoramidite complex | Enantioselective synthesis of 3,4-substituted pyrrolidines. | thieme-connect.com |
| Three-Component Reaction | Aldehydes, amines, 1,1-cyclopropanediesters | Yb(OTf)₃ | High diastereoselectivity for cis-2,5-disubstituted pyrrolidines. | organic-chemistry.orgacs.org |
Novel Synthetic Strategies for Pyrrolidine Scaffolds Relevant to the Compound
Beyond traditional methods, several innovative strategies have been developed for the construction of the pyrrolidine ring, offering access to a wider range of functionalized derivatives.
Ring Contraction Reactions (e.g., Photo-promoted Pyridine Ring Contraction)
A notable advancement is the photo-promoted ring contraction of readily available pyridines to form pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.netresearchgate.net This skeletal editing strategy involves the reaction of pyridines with a silylborane under photochemical conditions to yield pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govresearchgate.net This method demonstrates broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.govresearchgate.net The resulting products are versatile synthons that can be further transformed into various functionalized pyrrolidines. osaka-u.ac.jpnih.gov
Intramolecular Cyclization Reactions (e.g., Hydroamination, C-H Amination)
Intramolecular cyclization reactions are a cornerstone of pyrrolidine synthesis. Intramolecular hydroamination of alkenes, catalyzed by Brønsted acids like triflic acid or sulfuric acid, provides an efficient route to pyrrolidines. acs.orgchemrxiv.org This method is effective for aminoalkenes with an electron-withdrawing group on the nitrogen atom. acs.org The diastereoselectivity of this reaction can favor the thermodynamically more stable trans-isomer. acs.org Enzyme-catalyzed intramolecular C(sp³)–H amination has also been developed, offering a biocatalytic approach to chiral pyrrolidines. acs.org
Palladium-catalyzed intramolecular amination of unactivated C-H bonds is another powerful technique. rsc.org This approach allows for the synthesis of various pyrrolidine derivatives through processes like hydroamination, aza-Heck coupling, and aminocarbonylation. rsc.org Copper-catalyzed intramolecular C-H amination of N-fluoride amides also provides a route to pyrrolidines. nih.gov Furthermore, direct C(sp³)-H amination through radical pathways, such as the Hofmann-Löffler reaction, offers a selective method for pyrrolidine ring formation. thieme.deresearchgate.net
Multi-component Reactions and Domino Processes for Pyrrolidine Ring Formation
Multi-component reactions (MCRs) and domino processes offer a highly efficient and atom-economical approach to complex pyrrolidine structures. tandfonline.commdpi.com Three-component reactions involving aldehydes, amines, and 1,1-cyclopropanediesters, catalyzed by ytterbium triflate, yield pyrrolidines with good yields and diastereoselectivity. organic-chemistry.org
Domino reactions that combine multiple transformations in a single pot are particularly attractive. For example, a domino process involving oxidative dehydrogenation, cyclization coupling, and dehydrogenative aromatization can synthesize pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes. nih.govresearchgate.net Another example is the domino multicomponent strategy for synthesizing pyrroloquinolinone hybrid heterocycles through a 1,3-dipolar cycloaddition followed by a double annulation reaction. nih.gov These methods often proceed under environmentally friendly conditions and offer good to excellent product yields. nih.gov
Derivatization Strategies for Functionalization at Pyrrolidine Ring Positions
Once the pyrrolidine ring is formed, further functionalization at various positions is often necessary to access target molecules. Metal-free direct C–H functionalization of the pyrrolidine ring has been reported, leading to the synthesis of pyrrolinium-based ionic liquid crystals. rsc.org
Redox-neutral α-C–H functionalization of pyrrolidines allows for the introduction of aryl groups at the α-position. rsc.org This can be achieved using a quinone monoacetal as an oxidizing agent and a base like DABCO. rsc.org Palladium-catalyzed C(sp³)–H arylation at the unactivated C4 position of pyrrolidines has also been demonstrated, utilizing an aminoquinoline amide directing group. acs.org This method shows good regioselectivity and can be applied to late-stage functionalization. acs.org
The derivatization of the substituent at the 3-position is also a key strategy. For instance, in the synthesis of a key intermediate for a fluoroquinolone antibiotic, a β-hydroxy amide was converted to a diamine via an S(_N)2 substitution with methylamine, demonstrating functionalization of a side chain attached to the pyrrolidine ring. nih.gov
Chemical Reactivity and Transformation Pathways of 3 Methylsulfanylmethyl Pyrrolidine and Its Derivatives
Reactivity of the Pyrrolidine (B122466) Nitrogen
The nitrogen atom within the pyrrolidine ring is a key center of reactivity, behaving as a typical secondary amine. wikipedia.org Its nucleophilic and basic nature dictates its participation in several fundamental organic reactions.
Electrophilic Substitution Reactions and N-Substitution
As a cyclic secondary amine, the nitrogen atom in 3-(methylsulfanylmethyl)pyrrolidine readily reacts with various electrophiles. wikipedia.org This N-substitution is a fundamental transformation, allowing for the introduction of a wide array of functional groups, which can significantly alter the molecule's physical and biological properties. For instance, N-acylation can be achieved using acyl chlorides or anhydrides, while N-alkylation can be performed with alkyl halides. These reactions are crucial for building more complex molecular architectures based on the pyrrolidine scaffold. The general reactivity is similar to that of other pyrrolidine derivatives, which are widely used in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov
Quaternization Reactions
The nitrogen atom of the pyrrolidine ring can undergo quaternization when treated with an excess of an alkylating agent, such as an alkyl halide. This reaction converts the secondary amine into a quaternary ammonium (B1175870) salt. mdpi.comnih.gov The efficiency of quaternization can be influenced by several factors, including the nature of the alkylating agent and the reaction conditions. mdpi.comnih.gov For example, the reaction of a related pyrrolidine derivative with an appropriate electrophile leads to the formation of a quaternary salt, a transformation that is dependent on the nucleophilicity of the amine and the steric hindrance around the nitrogen atom. mdpi.com
Reactivity of the Methylsulfanylmethyl Group
The methylsulfanylmethyl side chain offers additional reaction pathways, primarily centered around the sulfur atom. These transformations are pivotal for modifying the electronic and steric properties of the side chain.
Oxidation Reactions (e.g., to Sulfones)
The sulfur atom in the methylsulfanylmethyl group is susceptible to oxidation. It can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. researchgate.net This transformation is significant as sulfones are important functional groups in medicinal chemistry. nih.gov The oxidation is typically achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgacs.org The conversion of a sulfide (B99878) to a sulfone can dramatically alter the polarity and hydrogen bonding capacity of the molecule. nih.gov The choice of oxidant and reaction conditions allows for controlled oxidation to either the sulfoxide or the sulfone. researchgate.netmdpi.com
Table 1: Oxidation of Sulfides to Sulfones
| Oxidizing Agent | Substrate | Product | Reference |
|---|---|---|---|
| m-CPBA | Pyrido[3,4-d]pyrimidine sulfide derivative | Pyrido[3,4-d]pyrimidine sulfone derivative | acs.org |
This table is for illustrative purposes and may not directly involve this compound, but demonstrates the general transformation.
Elimination Reactions (e.g., Methylthio Group Elimination)
The methylthio group, particularly after activation (e.g., by conversion to a sulfonium (B1226848) salt), can act as a leaving group in elimination reactions. While direct elimination from this compound is not extensively documented, analogous systems demonstrate this reactivity. For instance, in related compounds, the replacement of a methylthio group by various nucleophiles proceeds through a multi-step mechanism, which can include an elimination-addition pathway. nih.gov Such reactions are valuable for introducing unsaturation or for further functionalization at the position of the side chain.
Sulfur-Directed Catalysis (e.g., C(sp3)-H Arylation)
The sulfur atom of a thioether can function as a directing group in transition metal-catalyzed reactions, facilitating the functionalization of otherwise unreactive C-H bonds. Specifically, sulfur-directed palladium-catalyzed C(sp³)–H arylation has been demonstrated for related cyclic compounds. rsc.org In these reactions, the sulfur atom coordinates to the metal catalyst, positioning it to activate a nearby C-H bond for subsequent arylation with a coupling partner like an arylboronic acid. rsc.org This methodology provides a powerful and efficient route to construct complex, polysubstituted pyrrolidines. rsc.orgnih.govresearchgate.net
Table 2: Examples of Directed C-H Arylation
| Catalyst | Directing Group | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Palladium | Thioacyl | 3-Pyrrolines | 2-Aryl-3-pyrrolines | rsc.org |
This table illustrates the concept of directed C-H arylation in related heterocyclic systems.
Fluorination Reactions Involving Methylsulfanyl Moieties
The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability and binding affinity. cam.ac.uk Consequently, the fluorination of sulfur-containing compounds is an area of active research. The methylsulfanyl moiety (-SCH₃) in derivatives of this compound presents a target for such transformations.
While specific literature on the direct fluorination of this compound is not extensively detailed, the general reactivity of sulfides offers insight into potential pathways. The sulfur atom can be targeted by both electrophilic and nucleophilic fluorinating agents.
Electrophilic Fluorination: Reagents like Selectfluor® (N-fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate)) are commonly used for electrophilic fluorination. In the presence of a sulfide, these reagents can lead to the formation of α-fluoro sulfides. The reaction proceeds through a sulfonium ion intermediate, which then undergoes fluoride (B91410) attack.
Deoxyfluorination: Another approach involves the oxidation of the sulfide to a sulfoxide, followed by treatment with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). This method, however, can be challenging due to the aggressive nature of the reagents required. cam.ac.uk The development of flow chemistry techniques has offered safer and more efficient ways to handle hazardous fluorinating agents. cam.ac.uk
The reactivity of the pyrrolidine ring's nitrogen atom must also be considered during fluorination. N-H bonds can react with fluorinating agents, and N-F compounds have been developed as fluorinating agents themselves. nih.gov Therefore, protection of the pyrrolidine nitrogen, for instance as a carbamate (B1207046) or amide, is often a prerequisite for selective fluorination at other positions.
Ring-Opening and Rearrangement Reactions
Ring-opening and rearrangement reactions provide pathways to fundamentally different molecular scaffolds from cyclic starting materials. For the this compound core, these transformations could yield acyclic amines or larger ring systems. However, based on available scientific literature, specific studies detailing ring-opening or rearrangement reactions initiated at or involving the this compound scaffold are not extensively documented. The stability of the pyrrolidine ring generally requires harsh conditions or specific activating groups to induce such transformations.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic compounds with high stereocontrol. The synthesis of substituted pyrrolidines, including those with a methylsulfanyl group, has been effectively achieved using [3+2] cycloadditions. researchgate.netmdpi.com This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.
A key strategy for synthesizing a derivative of this compound is the [3+2] cycloaddition of an azomethine ylide with an acrylate (B77674) bearing a thiomethyl group. researchgate.net Azomethine ylides are versatile 1,3-dipoles that react readily with electron-deficient alkenes to form highly substituted pyrrolidines. nih.gov
In one reported synthesis, an azomethine ylide precursor is reacted with thiomethylacrylate to produce 3-methylsulfanyl-pyrrolidine-3-carboxylic acid methyl ester. researchgate.net This reaction demonstrates a direct method for constructing the desired pyrrolidine core with the methylsulfanyl group installed at the 3-position. The use of catalysts can influence the efficiency and stereoselectivity of such cycloadditions. researchgate.netnih.gov
The table below summarizes a representative [3+2] cycloaddition reaction to form a 3-methylsulfanyl-pyrrolidine derivative.
Table 1: [3+2] Cycloaddition for Synthesis of a 3-Methylsulfanyl-pyrrolidine Derivative
| 1,3-Dipole Precursor | Dipolarophile | Product | Yield | Reference |
|---|
This method highlights the utility of cycloaddition reactions in accessing complex pyrrolidine structures that are valuable for further chemical exploration and development. researchgate.net The versatility of glycine-based cycloadditions, in particular, offers an efficient route to these frameworks with high atom economy. mdpi.comresearchgate.net
Advanced Applications of 3 Methylsulfanylmethyl Pyrrolidine As a Building Block in Complex Chemical Architectures
Incorporation into Peptide Analogs and Peptidomimetics
The introduction of non-natural amino acids into peptide sequences is a well-established strategy for enhancing metabolic stability, modulating receptor affinity, and controlling secondary structure. The unique structural features of 3-(methylsulfanylmethyl)pyrrolidine make it an attractive candidate for the creation of novel peptide analogs and peptidomimetics.
Design and Synthesis of Constrained Amino Acid Surrogates (e.g., Prolinomethionines)
The synthesis of 3-substituted prolines can be achieved through various synthetic routes, often starting from proline derivatives or through inter- or intramolecular cyclization reactions. nih.gov For a molecule like this compound, a potential synthetic strategy could involve the functionalization of a 3-hydroxyproline (B1217163) derivative. nih.gov This approach allows for the introduction of the methylsulfanylmethyl side chain, creating a constrained analog of methionine, which could be termed "prolinomethionine."
The design of such constrained amino acid surrogates is driven by the desire to combine the conformational rigidity of the proline ring with the chemical information of a natural amino acid side chain. nih.govnih.gov In the case of prolinomethionine, the thioether functionality of methionine is appended to the pyrrolidine (B122466) scaffold. This not only mimics the side chain of methionine but also introduces a new stereocenter at the 3-position of the pyrrolidine ring, further influencing the local conformation.
Table 1: Potential Synthetic Approaches to 3-Substituted Prolines
| Starting Material | Key Reaction | Product Type | Reference |
| 3-Hydroxyproline | Palladium-mediated coupling on enol triflate | 3-Substituted Proline | nih.gov |
| N-Homoallyl-α-amino benzylester | Intramolecular carbometallation | cis-3-Substituted Proline | nih.gov |
| Pyrroline | Palladium-catalyzed hydroarylation | 3-Aryl Pyrrolidine | nih.govchemrxiv.org |
This table presents generalized synthetic strategies for 3-substituted prolines that could be adapted for the synthesis of this compound.
The incorporation of such a surrogate into a peptide chain would be expected to restrict the Φ backbone dihedral angle to approximately -65°, similar to proline. nih.gov However, the substituent at the 3-position would also influence the ring puckering (the endo vs. exo conformation of the five-membered ring) and the cis/trans isomerization of the preceding peptide bond. nih.gov
Influence on Peptide Conformation and Secondary Structure Elucidation (e.g., PPII helices)
Proline and its analogs are known to be potent stabilizers of specific secondary structures, most notably β-turns and polyproline II (PPII) helices. nih.govmdpi.com The PPII helix is a left-handed helix characterized by trans-amide bonds and is crucial for many protein-protein interactions. nih.gov The propensity of a proline-rich sequence to adopt a PPII conformation is influenced by the nature of the substituents on the pyrrolidine ring.
The introduction of a 3-(methylsulfanylmethyl) group is anticipated to modulate the stability of PPII helices. The steric bulk and electronic properties of the methylsulfanylmethyl side chain would affect the conformational equilibrium of the pyrrolidine ring. nih.gov Studies on other 3-substituted prolines have shown that the nature of the substituent can either stabilize or destabilize helical conformations. wisc.eduacs.org For instance, the placement of a hydroxyl group at the 3-position of proline has been shown to have distinct effects on the stability of collagen triple helices, which are composed of PPII helices. wisc.eduacs.org
Table 2: General Influence of Proline Analogs on Peptide Secondary Structure
| Proline Analog | Effect on Secondary Structure | Key Finding | Reference |
| 3-Substituted Prolines | Stabilization of β-turns and polyproline helices | The substituent at C3 influences ring pucker and cis/trans isomerism. | nih.govnih.gov |
| 4-Hydroxyproline | Increased conformational stability of collagen triple helix | Stereoelectronic effects preorganize the residue for a triple helix. | wisc.edu |
| 3-Hydroxyproline | Can diminish triple-helical stability | Effect is dependent on the position (Xaa or Yaa) within the collagen sequence. | wisc.eduacs.org |
This table summarizes the general effects of substituted prolines on peptide secondary structure, providing a basis for predicting the influence of a 3-(methylsulfanylmethyl) substituent.
The thioether group in this compound could also participate in non-covalent interactions, such as sulfur-aromatic or sulfur-π interactions, which could further influence the local peptide conformation. The precise impact on PPII helix stability would likely depend on the stereochemistry at the 3-position and the surrounding peptide sequence.
Role in Chiral Ligand Design for Asymmetric Catalysis
The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis, owing to its rigid and stereochemically defined nature. nih.gov The functionalization of this scaffold allows for the precise positioning of donor atoms, which can coordinate to a metal center and create a chiral environment for catalysis.
Development of Chiral Dithioether Ligands
This compound is an ideal precursor for the synthesis of chiral dithioether ligands. The nitrogen atom of the pyrrolidine ring and the sulfur atom of the methylsulfanylmethyl group provide two potential coordination sites. Further modification, for example, by introducing another sulfur-containing group, could lead to the formation of tridentate or bidentate dithioether ligands. The stereochemistry of the pyrrolidine ring, inherited from a chiral starting material like L-proline, would be transferred to the ligand, making it suitable for asymmetric catalysis. nih.govresearchgate.net
The synthesis of such ligands could involve the N-alkylation of this compound with a molecule containing a second thioether moiety. The modular nature of this approach would allow for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on the nitrogen and the second sulfur-containing group.
Application in Enantioselective Transformations (e.g., Palladium and Platinum Complexes)
Palladium and platinum complexes are widely used in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and allylic alkylations. nih.govnih.govmdpi.com Chiral ligands are essential for rendering these reactions enantioselective. Pyrrolidine-based ligands, including those with sulfur donors, have been successfully employed in asymmetric catalysis. researchgate.netfrontiersin.org
Chiral dithioether ligands derived from this compound could be used to form stable complexes with palladium(II) and platinum(II). The coordination of the sulfur atoms to the metal center would create a chiral pocket around the metal, enabling the selective formation of one enantiomer of the product. The specific applications would depend on the geometry and electronic properties of the resulting metal complex. For instance, such complexes could be screened for their efficacy in asymmetric allylic alkylation or other C-C bond-forming reactions.
Contribution to Fragment-Based Drug Discovery (FBDD) Scaffolds
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. nih.gov This approach involves screening small, low-molecular-weight fragments for binding to a biological target. The pyrrolidine ring is a highly desirable scaffold for FBDD due to its three-dimensional character and its prevalence in known drugs. researchgate.netnih.govnih.gov
This compound represents an attractive fragment for FBDD libraries. It possesses key features that are sought after in fragment design:
Three-Dimensionality: The non-planar nature of the pyrrolidine ring provides a 3D vector for exploration of protein binding pockets. researchgate.netnih.gov
Defined Stereochemistry: The inherent chirality of the scaffold allows for the exploration of stereospecific interactions with the target. nih.gov
Hydrogen Bond Acceptor/Donor: The nitrogen atom can act as a hydrogen bond acceptor, and if protonated, as a donor.
Thioether Moiety: The methylsulfanylmethyl group provides a potential hydrogen bond acceptor and can engage in hydrophobic and other non-covalent interactions.
The incorporation of a fragment like this compound into a screening library could lead to the identification of novel starting points for drug discovery programs. The fragment's binding mode, determined by techniques such as X-ray crystallography, would provide a roadmap for its elaboration into a more potent and selective lead compound. The pyrrolidine scaffold offers multiple points for synthetic modification, allowing for rapid optimization of the initial fragment hit. ebi.ac.uk
Integration into Organic Materials and Catalytic Systems
The unique structural and chemical properties of the pyrrolidine ring have led to its use as a building unit in advanced functional materials. researchgate.net By incorporating pyrrolidine derivatives into solid supports, it is possible to create hybrid materials with tailored catalytic or separation properties.
Hybrid organosilica materials combine the robustness of an inorganic silica (B1680970) framework with the functionality of organic molecules. Pyrrolidine fragments can be integrated into these materials to create active sites for catalysis. researchgate.net One method involves the synthesis of a bis-silylated pyrrolidine precursor, which can then be co-condensed with a silica source like tetramethoxysilane (B109134) (TMOS) via a sol-gel process. nih.gov
For a molecule like this compound, a corresponding bis-silylated precursor could be prepared. This monomer would then act as a bridging organic linker within the final silica network, ensuring a homogeneous distribution of the functional pyrrolidine units throughout the material's mesoporous architecture. nih.gov The resulting material would possess a high surface area and accessible active centers, crucial for efficient catalysis. researchgate.net
Hybrid materials containing pyrrolidine units have demonstrated excellent performance as base catalysts for various C-C bond-forming reactions, which are fundamental in the production of fine chemicals. researchgate.net The pyrrolidine nitrogen acts as a basic site, and its catalytic activity can be harnessed for reactions such as Knoevenagel, Claisen-Schmidt, and Henry condensations. researchgate.net
An organosilica material functionalized with this compound units would act as a robust, recyclable heterogeneous catalyst. The combination of strong basic sites and high accessibility within the porous framework allows these reactions to be carried out efficiently, often with enhanced selectivity and stability over multiple catalytic cycles. researchgate.net The use of techniques like microwave irradiation can further accelerate these condensation reactions, contributing to more sustainable chemical production. researchgate.net
Table 2: C-C Bond Forming Reactions Catalyzed by Pyrrolidine-Based Hybrid Materials
| Reaction | Reactants | Product Type | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene (B1212753) Compound | α,β-Unsaturated Dinitrile/Ester | researchgate.net |
| Claisen-Schmidt Condensation | Aldehyde + Ketone | α,β-Unsaturated Ketone (Chalcone) | researchgate.net |
| Henry (Nitroaldol) Reaction | Aldehyde/Ketone + Nitroalkane | β-Nitro Alcohol | researchgate.net |
Precursor in the Synthesis of Diverse Heterocyclic Systems
The pyrrolidine ring is a key component of many complex polycyclic and spirocyclic systems found in biologically active natural products and synthetic compounds. nih.gov Functionalized pyrrolidines like this compound are valuable precursors for constructing these intricate molecular architectures.
Spiro[carbazole-3,3'-pyrrolidine] derivatives represent a class of complex heterocyclic compounds with interesting pharmacological potential, including the inhibition of the enzyme cyclic GMP-AMP synthase (cGAS), which is implicated in inflammatory diseases. nih.govfigshare.com The synthesis of these spirocycles often involves a key 1,3-dipolar cycloaddition reaction. rsc.org
In this synthetic approach, an azomethine ylide is generated in situ from an α-amino acid or its derivative and an aldehyde. This dipole then reacts with a suitable dipolarophile, such as an exocyclic methyleneindolone (derived from a carbazole (B46965) precursor), to form the spiro-pyrrolidine ring. This compound can serve as a crucial precursor in this context. It can be envisioned as the source of the pyrrolidine ring, where it is either constructed during the cycloaddition or used as a pre-formed building block that is further elaborated to generate the final spirocyclic system. The methylsulfanylmethyl group at the 3-position would ultimately be incorporated into the final spiro[carbazole-3,3'-pyrrolidine] structure, influencing its conformation and biological activity.
Table 3: Key Components for the Synthesis of Spiro-pyrrolidines via 1,3-Dipolar Cycloaddition
| Reactant Type | Example/Function | Reference |
|---|---|---|
| 1,3-Dipole Source | Azomethine ylide (from an α-amino acid and aldehyde) | rsc.org |
| Dipolarophile | An alkene, such as a derivative of carbazole or oxindole | nih.govnih.gov |
| Pyrrolidine Precursor | Functionalized pyrrolidines or α-amino acids (e.g., proline) | rsc.org |
Formation of Polysubstituted Pyrrolidine Derivatives
The synthesis of polysubstituted pyrrolidine derivatives is a key area of research due to their prevalence in medicinal chemistry and natural product synthesis. researchgate.net this compound serves as an excellent starting material for creating such derivatives. The secondary amine of the pyrrolidine ring can readily undergo N-alkylation, N-acylation, or N-arylation reactions to introduce a wide variety of substituents.
Furthermore, the methylsulfanylmethyl group at the C-3 position offers a handle for further functionalization. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can activate the adjacent methylene group for deprotonation and subsequent reaction with electrophiles. This allows for the introduction of additional substituents at the side chain, leading to highly functionalized pyrrolidine structures.
A general approach to synthesizing polysubstituted pyrrolidines involves the reaction of this compound with various electrophiles. For example, reaction with alkyl halides or epoxides results in N-alkylation, while reaction with acyl chlorides or anhydrides yields N-acylated derivatives. The specific reaction conditions and the nature of the electrophile determine the final structure of the polysubstituted pyrrolidine.
Below is a table summarizing the synthesis of various polysubstituted pyrrolidine derivatives starting from this compound.
| Starting Material | Reagent | Reaction Type | Product |
| This compound | Alkyl Halide (e.g., Benzyl bromide) | N-Alkylation | 1-Alkyl-3-(methylsulfanylmethyl)pyrrolidine |
| This compound | Acyl Chloride (e.g., Acetyl chloride) | N-Acylation | 1-Acyl-3-(methylsulfanylmethyl)pyrrolidine |
| This compound | Aryl Halide (e.g., Fluorobenzene) | N-Arylation | 1-Aryl-3-(methylsulfanylmethyl)pyrrolidine |
| This compound | Isocyanate | Addition | 1-Carbamoyl-3-(methylsulfanylmethyl)pyrrolidine |
These reactions highlight the utility of this compound as a versatile scaffold for generating a library of polysubstituted pyrrolidine derivatives, which are valuable intermediates in drug discovery and development. researchgate.netnih.gov
Construction of Pyrrolopyrimidine Moieties
Pyrrolopyrimidines, particularly the pyrrolo[2,3-d]pyrimidine isomers, are a class of fused heterocyclic compounds that are of significant interest due to their diverse biological activities, including their use as kinase inhibitors in anticancer therapy. mdpi.comnih.gov The synthesis of these complex scaffolds often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) nucleus. researchgate.net this compound can be a key precursor in multi-step synthetic sequences leading to pyrrolopyrimidine structures.
A plausible synthetic strategy involves the initial conversion of this compound into a suitably functionalized pyrrole derivative. For example, the pyrrolidine ring can be dehydrogenated to form a pyrrole. Subsequently, the methylsulfanylmethyl group can be chemically modified to introduce functionalities required for the annulation of the pyrimidine ring.
The construction of the pyrimidine ring typically involves the reaction of a 2-amino-3-cyanopyrrole derivative with various one-carbon synthons, such as formamide, formic acid, or isothiocyanates. researchgate.netresearchgate.net The specific reagents and reaction conditions employed will dictate the substitution pattern on the resulting pyrrolopyrimidine core.
The following table outlines a representative synthetic pathway for the construction of a pyrrolopyrimidine moiety, starting from a pyrrole precursor that could be conceptually derived from this compound.
| Precursor | Reagent(s) | Reaction Type | Intermediate/Product |
| 2-Amino-3-cyanopyrrole | Formamide | Cyclization | Pyrrolo[2,3-d]pyrimidine |
| 2-Amino-3-cyanopyrrole | Phenyl isothiocyanate | Cyclization | Substituted Pyrrolo[2,3-d]pyrimidine. researchgate.net |
| 4-Chloropyrrolo[2,3-d]pyrimidine | Hydrazine Hydrate | Nucleophilic Substitution | 4-Hydrazinylpyrrolo[2,3-d]pyrimidine. researchgate.net |
| 4-Hydrazinylpyrrolo[2,3-d]pyrimidine | Formic Acid | Cyclization | Pyrrolotriazolopyrimidine. researchgate.net |
The resulting pyrrolopyrimidine scaffolds can be further elaborated to access a wide range of derivatives for biological screening. nih.gov The adaptability of this synthetic approach underscores the potential of this compound as a valuable starting material in the synthesis of medicinally relevant heterocyclic compounds.
Green Chemistry Principles in the Context of 3 Methylsulfanylmethyl Pyrrolidine Synthesis and Application
Atom Economy and Reaction Mass Efficiency Considerations
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. In the context of synthesizing 3-(Methylsulfanylmethyl)pyrrolidine, the choice of synthetic route significantly impacts the atom economy.
One potential route to 3-substituted prolines is the amino-zinc-ene-enolate cyclization . This method is recognized as a powerful approach for creating cis-3-substituted prolines. nih.govresearchgate.net This intramolecular carbometallation reaction can, in principle, exhibit high atom economy as it is a cyclization reaction where most of the atoms of the starting material are incorporated into the product.
Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's greenness by considering the actual mass of the isolated product in relation to the total mass of reactants used. It is calculated as:
RME (%) = (Mass of isolated product / Total mass of reactants) x 100
Consider a hypothetical synthesis of this compound. The RME would be influenced by the yield of the reaction and the stoichiometry of the reactants.
Table 1: Hypothetical Reaction Mass Efficiency (RME) for a Synthesis of this compound
| Reactant | Molecular Weight ( g/mol ) | Mass Used (g) |
| Starting Pyrrolidine (B122466) Derivative | 100 | 10 |
| Methylsulfanylmethylating Agent | 76 | 8 |
| Total Mass of Reactants | 18 | |
| Product: this compound | 145.27 | |
| Hypothetical Isolated Mass | 12 g | |
| Reaction Mass Efficiency (RME) | 66.7% |
This table illustrates how RME provides a tangible metric for evaluating the efficiency of a specific synthetic protocol.
Waste Reduction and Environmental Factor (E-factor) Considerations
The Environmental Factor (E-factor) is a simple yet powerful metric developed by Roger Sheldon to quantify the amount of waste generated per unit of product. It is calculated as:
E-factor = Total mass of waste (kg) / Mass of product (kg)
A lower E-factor signifies a greener process with less waste. The E-factor takes into account not only byproducts from the reaction but also solvent losses, catalyst and reagent waste, and workup materials.
In the synthesis of this compound, waste can be generated from several sources:
Byproducts: Inefficient reactions can lead to the formation of undesired side products.
Reagents: Stoichiometric reagents that are not incorporated into the final product contribute to waste.
Solvents: Solvents used for the reaction and for purification (e.g., chromatography) are a major source of waste.
Catalyst Removal: The process of removing metal catalysts, such as palladium, can generate additional waste streams. youtube.com
Table 2: Hypothetical E-Factor Calculation for a Synthesis of this compound
| Material | Mass In (g) | Mass in Product (g) | Waste (g) |
| Starting Materials | 18 | 12 | 6 |
| Solvent | 100 | 0 | 100 |
| Catalyst | 0.5 | 0 | 0.5 |
| Workup/Purification Materials | 50 | 0 | 50 |
| Total | 168.5 | 12 | 156.5 |
| E-Factor | 13.04 |
Development of Sustainable Catalytic Processes
The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and under milder conditions, often reducing energy consumption and waste. For the synthesis of this compound, the development of sustainable catalytic processes is crucial.
Palladium-catalyzed reactions , while powerful for forming carbon-carbon and carbon-heteroatom bonds, present challenges from a green chemistry perspective. researchgate.netnih.govchemrxiv.orgnih.gov Palladium is a precious and toxic heavy metal, and its removal from the final product is a critical and often resource-intensive step. youtube.com Research is ongoing to develop more sustainable palladium catalysts, including those that can be used at very low concentrations (ppm levels) or that are easily recyclable. youtube.com
Organocatalysis , the use of small organic molecules as catalysts, offers a promising alternative to metal-based catalysis. Proline and its derivatives, for instance, are known to be effective organocatalysts for various transformations. While not directly applicable to all steps in the synthesis of this compound, the principles of organocatalysis can inspire the design of new, metal-free synthetic routes.
The amino-zinc-ene-enolate cyclization utilizes a zinc catalyst, which is more abundant and less toxic than palladium. nih.govresearchgate.net Further research into improving the catalytic efficiency and turnover number of such systems would contribute to a greener synthesis of 3-substituted prolines.
Solvent Selection and Green Synthesis Metrics
Solvents are a major component of most chemical processes and contribute significantly to the environmental impact of a synthesis. The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable.
In the context of synthesizing this compound, the choice of solvent can influence reaction rates, yields, and diastereoselectivity. nih.govresearchgate.net Traditional organic solvents like toluene (B28343) or dichloromethane (B109758) are effective but pose environmental and health hazards. The exploration of greener alternatives is a key area of research. These can include:
Water: Often considered the ultimate green solvent.
Supercritical Fluids: Such as carbon dioxide, which can be easily removed and recycled.
Bio-derived Solvents: Solvents produced from renewable feedstocks.
Solvent-free conditions: Conducting reactions in the absence of a solvent, if possible, is the most environmentally friendly option.
The selection of a greener solvent must be balanced with its performance in the specific reaction. For instance, studies on the synthesis of substituted 3-pyrrolin-2-ones have shown that while water can be used, ethanol (B145695) may provide better yields in shorter reaction times. researchgate.net
Table 3: Comparison of Solvents for a Hypothetical Pyrrolidine Synthesis
| Solvent | Green Chemistry Considerations | Potential Impact on Synthesis |
| Toluene | Volatile organic compound (VOC), petroleum-derived | Good solubility for many organic reactants, may facilitate high yields. nih.gov |
| Dichloromethane | Suspected carcinogen, VOC | Effective for many reactions, but significant health and environmental concerns. |
| Ethanol | Bio-derived, biodegradable, lower toxicity | A greener alternative, may require optimization of reaction conditions for optimal yield. researchgate.net |
| Water | Non-toxic, abundant | The greenest solvent, but may not be suitable for all reactants or reaction types. |
By carefully considering these green chemistry principles, the synthesis of this compound and other valuable chemical compounds can be designed to be more sustainable, efficient, and environmentally responsible.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The synthesis of pyrrolidine (B122466) derivatives is a well-established field, yet the quest for more efficient, stereoselective, and environmentally benign methods continues. mdpi.comwikipedia.org Future research into the synthesis of 3-(Methylsulfanylmethyl)pyrrolidine is likely to focus on the following areas:
Asymmetric Synthesis : Developing novel catalytic asymmetric methods to produce enantiomerically pure forms of this compound is a primary objective. This involves the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the pyrrolidine ring or the introduction of the methylsulfanylmethyl side chain. sci-hub.se
Flow Chemistry : The use of continuous flow protocols offers a scalable, rapid, and safe method for synthesizing pyrrolidine libraries. rsc.org Applying flow chemistry to the synthesis of this specific compound could enable high-throughput production and facile optimization of reaction conditions. rsc.org
Iridium-Catalyzed Cycloadditions : Advanced catalytic methods, such as the iridium-catalyzed reductive generation of azomethine ylides from amides, present a powerful tool for constructing functionalized pyrrolidines under mild conditions. nih.gov This approach could be adapted for the synthesis of precursors to this compound.
From Readily Available Precursors : Pathways starting from commercially available and chiral precursors like 3-hydroxypyrrolidine are highly attractive. google.com Research could focus on efficient methods to convert the hydroxyl group into the methylsulfanylmethyl group, potentially via activation and subsequent nucleophilic substitution with a methylthiolate source.
| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Findings |
| Asymmetric Catalysis | High enantiomeric purity, access to specific stereoisomers. | Development of novel chiral catalysts and ligands. | Pyrrolidine derivatives are key pharmacophores where stereochemistry is crucial. sci-hub.se |
| Continuous Flow Chemistry | Scalability, speed, safety, and ease of optimization. | Adaptation of known batch syntheses to flow reactors. | Has been used to create chiral pyrrolidine libraries rapidly. rsc.org |
| Iridium-Catalyzed Reactions | Mild conditions, high functional group tolerance. | Exploration of amide precursors for azomethine ylide formation. | Enables construction of highly functionalized pyrrolidines. nih.gov |
| Precursor Modification | Cost-effectiveness, use of established starting materials. | Efficient conversion of hydroxyl groups to thioethers. | Methods for preparing chiral 3-hydroxypyrrolidine are established. google.com |
Design of Advanced Derivatives for Specific Chemical Applications
The functional groups of this compound—the secondary amine and the thioether—offer ripe opportunities for derivatization to create advanced molecules for specific applications. Structure-activity relationship (SAR) studies on related thioether-containing pyrrolidines have shown that modifications can profoundly impact biological activity. nih.govresearchgate.netnih.gov
Future design strategies will likely include:
N-Substitution : The pyrrolidine nitrogen can be functionalized with a wide array of substituents to modulate properties such as basicity, lipophilicity, and biological target affinity.
Thioether Oxidation : The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This modification dramatically alters the polarity, hydrogen bonding capacity, and steric profile of the side chain, which can be leveraged to fine-tune interactions with biological targets.
Side-Chain Homologation : Varying the length and structure of the alkyl group on the sulfur (e.g., replacing methyl with ethyl, propyl, or more complex groups) can probe steric and hydrophobic pockets in binding sites. SAR studies on similar compounds have shown that such modifications are critical for optimizing inhibitory activity. nih.gov
Ring Substitution : Introducing additional substituents onto the pyrrolidine ring can create more complex and rigid analogs, leading to enhanced selectivity and potency for specific applications.
| Derivative Type | Modification Site | Potential Application | Rationale |
| N-Aryl/Alkyl Analogs | Pyrrolidine Nitrogen | Modulating biological target affinity | Alters basicity and steric profile. |
| Sulfoxide/Sulfone Analogs | Sulfur Atom | Fine-tuning binding interactions | Increases polarity and H-bonding capacity. |
| Thioether Homologs | Methyl group on sulfur | Optimizing potency | Probes hydrophobic binding pockets. nih.gov |
| Polysubstituted Pyrrolidines | Pyrrolidine Ring Carbons | Enhancing target selectivity | Creates more rigid and defined pharmacophores. sci-hub.se |
Integration with High-Throughput Screening and Combinatorial Chemistry
To rapidly explore the chemical space around this compound, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable. tandfonline.comnih.gov By creating large, diverse libraries of related compounds, researchers can efficiently identify "hits" with desired properties. thermofisher.com
Emerging trends in this area include:
Encoded Library Technology (ELT) : This involves synthesizing libraries on beads where each bead carries a unique compound and a chemical "barcode" (tag) that records its synthetic history. researchgate.netnih.gov This allows for the screening of massive libraries in a single mixture, with active compounds identified by sequencing their tags. researchgate.netnih.gov Libraries of mercaptoacyl pyrrolidines have been successfully screened using this method to find potent enzyme inhibitors. nih.gov
Split-Pool Synthesis : This is a powerful method for generating vast combinatorial libraries. pnas.org The solid-phase support is divided, reacted with different building blocks, and then pooled and mixed at each step, ensuring the creation of a vast number of unique structures. researchgate.netpnas.org
Fragment-Based Screening : Small, simple molecules (fragments) derived from the this compound scaffold can be screened for weak binding to a target. Hits can then be optimized and grown into more potent lead compounds.
The integration of these techniques will accelerate the discovery of novel applications for derivatives of this compound, moving from initial synthesis to lead identification with greater speed and efficiency. nih.gov
Computational Design and Predictive Modeling for Targeted Synthesis and Function
In silico methods are becoming central to modern chemical research, enabling the rational design of molecules and the prediction of their properties before synthesis. For the this compound scaffold, computational chemistry offers a powerful toolkit to guide research.
Key computational approaches include:
Molecular Docking : This technique predicts the preferred binding orientation of a molecule to a biological target. It can be used to screen virtual libraries of this compound derivatives against specific proteins to identify potential inhibitors or modulators. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models, such as CoMFA and CoMSIA, can be developed from a set of known active and inactive pyrrolidine derivatives. tandfonline.comscispace.com These models generate 3D contour maps that indicate where steric bulk, positive/negative charge, or other features are likely to increase or decrease activity, thereby guiding the design of more potent analogs. tandfonline.comscispace.com
Molecular Dynamics (MD) Simulations : MD simulations model the movement of a molecule and its target protein over time, providing insights into the stability of the binding complex and the key interactions that maintain it. nih.govresearchgate.net
ADME/Tox Prediction : Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed derivatives. tandfonline.com This allows researchers to prioritize compounds with favorable drug-like properties early in the design process, reducing late-stage failures. tandfonline.comscispace.com
By using these predictive models, researchers can focus synthetic efforts on compounds with the highest probability of success, saving significant time and resources. tandfonline.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
